阿达维芬特

描述

Lorecivivint: SM04690 ) is a novel small molecule developed by Biosplice Therapeutics, Inc. It has demonstrated potential disease-modifying effects in osteoarthritis (OA) through inhibition of the Wnt signaling pathway. Lorecivivint is currently in phase III clinical trials for the treatment of knee osteoarthritis .

科学研究应用

洛瑞西维丁的潜在应用范围超出骨关节炎。以下是一些可能利用该药物的领域:

-

骨关节炎治疗 : 洛瑞西维丁旨在通过调节 Wnt 通路来改善关节功能。其疾病修饰作用可使 OA 患者受益。

-

软骨细胞分化 : 洛瑞西维丁对软骨细胞分化的影响可能对软骨修复和再生具有更广泛的意义。

-

抗炎作用 : 抑制 Wnt 信号通路可以减少炎症,使洛瑞西维丁在各种炎症性疾病中具有重要意义。

作用机制

洛瑞西维丁的作用机制涉及抑制 CLK2 和 DYRK1A,这两种激酶都调节 Wnt 信号通路。通过破坏这条通路,它会影响软骨形成、炎症和关节稳态。

生化分析

Biochemical Properties

Adavivint plays a crucial role in biochemical reactions by inhibiting the Wnt signaling pathway. It interacts with several key biomolecules, including the intranuclear kinases CLK2 and DYRK1A. These interactions inhibit the phosphorylation of serine/arginine-rich splicing factors, which are essential for the regulation of gene expression . Additionally, Adavivint affects the levels of β-catenin, a central mediator of Wnt signaling, thereby modulating the transcription of Wnt target genes .

Cellular Effects

Adavivint exerts significant effects on various cell types and cellular processes. In mesenchymal stem cells, it promotes chondrocyte differentiation and inhibits cartilage catabolism, which is beneficial for cartilage repair and regeneration . In cancer cells, such as SW480 colon cancer cells, Adavivint induces apoptosis and reduces cell proliferation by inhibiting Wnt signaling . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β-catenin and other downstream effectors .

Molecular Mechanism

The molecular mechanism of Adavivint involves its binding interactions with CLK2 and DYRK1A, leading to the inhibition of these kinases. This inhibition prevents the phosphorylation of splicing factors, thereby altering gene expression patterns . Adavivint also reduces the expression of Wnt target genes such as TCF1, TCF4, AXIN2, and LEF1 at a post-transcriptional level . By modulating these molecular targets, Adavivint effectively disrupts the Wnt signaling pathway and its associated cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adavivint have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to one year . Long-term studies have shown that Adavivint maintains its inhibitory effects on Wnt signaling and cartilage catabolism over extended periods, making it a promising candidate for chronic conditions . Its stability and efficacy can be influenced by factors such as storage conditions and formulation.

Dosage Effects in Animal Models

In animal models, the effects of Adavivint vary with different dosages. At lower doses, Adavivint effectively inhibits Wnt signaling and promotes cartilage regeneration without significant adverse effects . At higher doses, it can cause toxic effects, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

Adavivint is involved in several metabolic pathways, primarily through its interactions with enzymes such as CLK2 and DYRK1A. These interactions affect the phosphorylation status of splicing factors, thereby influencing gene expression and metabolic flux . Additionally, Adavivint’s modulation of Wnt signaling impacts various metabolic processes, including glucose metabolism and lipid synthesis .

Transport and Distribution

Within cells and tissues, Adavivint is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its inhibitory effects on Wnt signaling . The compound’s distribution is also influenced by its solubility and stability in different cellular environments .

Subcellular Localization

Adavivint predominantly localizes to the nucleus, where it interacts with intranuclear kinases and other components of the Wnt signaling pathway . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific nuclear compartments . This subcellular localization is crucial for its ability to modulate gene expression and cellular processes effectively.

准备方法

洛瑞西维丁的合成路线和反应条件尚未在公共领域广泛公开。其工业生产方法可能涉及专门的化学合成技术,以确保高纯度和高产率。

化学反应分析

洛瑞西维丁的主要特点是抑制两种激酶: 洛瑞西维丁主要通过抑制两种激酶发挥作用:CLK2 (CDC 样激酶 2) 和 DYRK1A (双特异性酪氨酸调节激酶 1A)。这些激酶在 Wnt 信号通路中发挥着至关重要的作用。虽然没有详细的具体反应,但洛瑞西维丁可能在这些激酶的抑制过程中发生修饰。

用于合成类似激酶抑制剂的常见试剂和条件可能为洛瑞西维丁的化学行为提供一些见解。在洛瑞西维丁合成过程中形成的主要产物可能是与其作用机制相关的中间体或衍生物。

相似化合物的比较

虽然洛瑞西维丁在其双激酶抑制方面是独特的,但其他靶向 Wnt 通路的化合物包括 Cirtuvivint (也由 Biosplice Therapeutics 开发) 以及各种实验性药物。洛瑞西维丁的独特特征使其成为治疗骨关节炎的潜在突破性药物。

请记住,洛瑞西维丁目前仍处于研究阶段,进一步的研究将揭示其全部潜力和安全性。 令人振奋的是,它代表着朝着满足全球 OA 患者未满足需求迈出的一步 .

属性

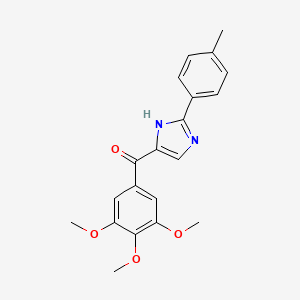

IUPAC Name |

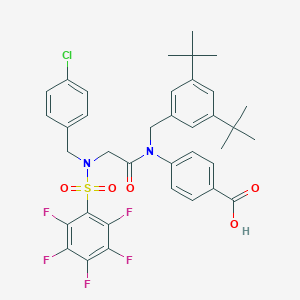

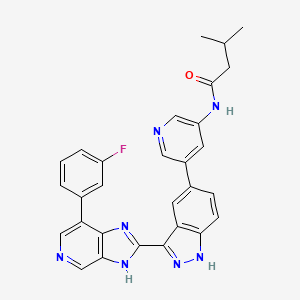

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWDWAYVBQMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467093-03-3 | |

| Record name | Lorecivivint [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorecivivint | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORECIVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of lorecivivint?

A1: Lorecivivint is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). [] These kinases regulate the Wnt signaling pathway, which is upregulated in osteoarthritis (OA). [] By inhibiting CLK2 and DYRK1A, lorecivivint modulates Wnt signaling and exhibits disease-modifying properties in preclinical models of OA. []

Q2: How does lorecivivint affect Wnt signaling in chondrocytes?

A2: Lorecivivint inhibits Wnt signaling in chondrocytes, the cells responsible for maintaining cartilage health. [] Excessive Wnt activation is associated with cartilage damage, and lorecivivint's ability to modulate this pathway contributes to its therapeutic potential in OA. []

Q3: What is the role of the Wnt pathway in osteoarthritis?

A3: The Wnt pathway plays a complex role in OA, with both protective and detrimental effects depending on the context. [, ] While low levels of Wnt activity are essential for chondrocyte survival, excessive activation contributes to inflammation, subchondral bone formation, and cartilage thinning, ultimately driving OA progression. [, , ]

Q4: What preclinical evidence supports lorecivivint as a potential OA treatment?

A4: Preclinical studies demonstrate that lorecivivint inhibits cartilage catabolism, reduces inflammation, and promotes cartilage regeneration. [, , , ] In vitro, lorecivivint protects human OA cartilage explants from the damaging effects of inflammatory cytokines. [, ] In vivo, lorecivivint has demonstrated chondroprotective and regenerative effects in animal models of OA. [, ]

Q5: What animal models have been used to study lorecivivint in OA?

A5: Lorecivivint has been evaluated in several animal models of OA, including a rat model of chemically induced meniscal degeneration [], a rat model of knee instability-induced post-traumatic OA [], and a canine model of anterior cruciate ligament transection. [] These models mimic different aspects of OA pathogenesis, providing comprehensive insights into lorecivivint's therapeutic potential.

Q6: How is lorecivivint administered?

A6: Lorecivivint is administered via intra-articular injection directly into the affected joint. [, , , ] This route of administration allows for targeted delivery to the site of action, potentially maximizing efficacy and minimizing systemic exposure.

Q7: What is the current clinical development status of lorecivivint?

A7: Lorecivivint has been evaluated in Phase 1 and Phase 2 clinical trials for knee OA, demonstrating promising safety and efficacy signals. [, , , , , , ] Several Phase 3 clinical trials are currently ongoing to further evaluate its long-term safety and efficacy in patients with knee OA. [, , , ]

Q8: What are the primary endpoints of lorecivivint Phase 3 clinical trials in knee OA?

A8: Phase 3 trials evaluating lorecivivint in knee OA are primarily assessing its effects on pain reduction and structural progression. [, ] These trials utilize validated outcome measures, including the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and radiographic assessments of joint space width, to evaluate lorecivivint's clinical benefit. [, , ]

Q9: Has lorecivivint demonstrated any long-term benefits in patients with knee OA?

A9: Preliminary data from an ongoing Phase 3 extension study (OA-07) suggest that lorecivivint may provide long-term benefits for patients with severe knee OA. [, ] These benefits include sustained pain relief, improved physical function, and potentially slowed radiographic progression, highlighting lorecivivint's potential as a disease-modifying agent. [, ]

Q10: Have any safety concerns been identified with lorecivivint in clinical trials?

A10: Lorecivivint has generally been well-tolerated in clinical trials to date, with no significant systemic side effects reported. [, , , , ] Safety assessments, including monitoring for local and systemic adverse events and evaluating bone health parameters, are ongoing in clinical trials to further characterize the safety profile of lorecivivint. [, ]

Q11: What is the significance of studying lorecivivint's effects on meniscal injuries?

A11: Meniscal injuries are highly prevalent and frequently coexist with OA, contributing to pain, joint instability, and accelerated cartilage degeneration. [] Lorecivivint's preclinical evaluation in a rat model of meniscal degeneration demonstrated its potential to protect the meniscus by reducing catabolic enzyme expression and inflammation, indicating its potential as a structure-modifying treatment for meniscal injuries. []

Q12: What are the implications of lorecivivint's cartilage-protective effects observed in human OA explants?

A12: Lorecivivint's ability to inhibit cartilage catabolism in human OA explants provides crucial translational evidence supporting its disease-modifying potential. [] By reducing the production of matrix metalloproteinases (MMPs) and other catabolic factors, lorecivivint may preserve cartilage integrity and slow down OA progression. []

Q13: How does lorecivivint compare to other potential disease-modifying OA drugs (DMOADs)?

A13: Lorecivivint represents a novel class of potential DMOADs targeting the Wnt signaling pathway. [, , ] While other DMOADs have focused on different targets, such as growth factors or cytokines, lorecivivint's unique mechanism of action offers a promising alternative approach to addressing the underlying pathology of OA. [, , ]

Q14: What are the future directions for lorecivivint research?

A14: Future research on lorecivivint will likely focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)